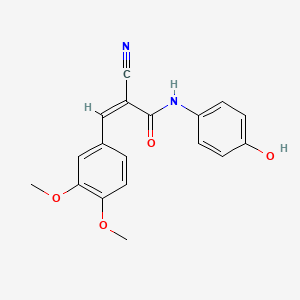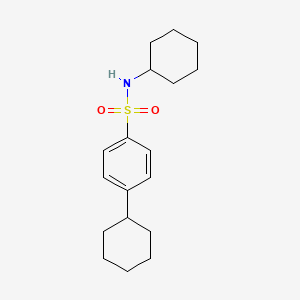
N,4-dicyclohexylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,4-dicyclohexylbenzenesulfonamide is a useful research compound. Its molecular formula is C18H27NO2S and its molecular weight is 321.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.17625028 g/mol and the complexity rating of the compound is 423. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
N,4-Dicyclohexylbenzenesulfonamide, like other sulfonamides, primarily targets carbonic anhydrase (CA) and dihydropteroate synthetase . Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. This enzyme plays a crucial role in various biological processes such as respiration and the transport of carbon dioxide/bicarbonate . Dihydropteroate synthetase is another enzyme inhibited by sulfonamides, which is involved in the synthesis of folic acid, a vital component for DNA replication .
Mode of Action
This compound interacts with its targets by mimicking the natural substrates of these enzymes, thereby inhibiting their normal function . By binding to the active sites of carbonic anhydrase and dihydropteroate synthetase, this compound prevents these enzymes from participating in their respective reactions, leading to a decrease in the production of bicarbonate ions and folic acid .
Biochemical Pathways
The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. The reduction in bicarbonate ion production can disrupt pH regulation and various processes that rely on carbonic acid/bicarbonate buffering system . The inhibition of folic acid synthesis impairs the ability of cells to replicate their DNA, which can lead to cell death or impaired growth .
Result of Action
The molecular and cellular effects of this compound’s action primarily include the disruption of pH balance and inhibition of cell growth or cell death due to impaired DNA replication . These effects can lead to the compound’s antimicrobial and potential anticancer activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of light can lead to the photodegradation of sulfonamides, potentially reducing their effectiveness . Additionally, the pH of the environment can impact the ionization state of the compound, which may affect its absorption and distribution .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N,4-dicyclohexylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2S/c20-22(21,19-17-9-5-2-6-10-17)18-13-11-16(12-14-18)15-7-3-1-4-8-15/h11-15,17,19H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSSCTBBGKBROB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)S(=O)(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(butyrylamino)phenyl]-4-ethoxybenzamide](/img/structure/B5862826.png)


![N'-[(2,4-dimethylphenoxy)acetyl]-3-hydroxybenzohydrazide](/img/structure/B5862858.png)


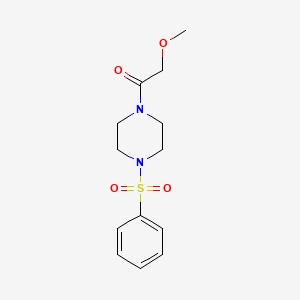
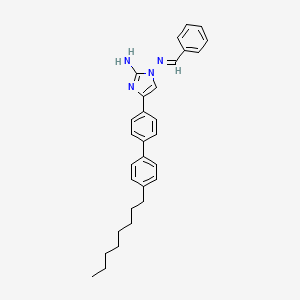
![N-(4-{2-[(4-hydroxy-2-methylphenyl)amino]-1,3-thiazol-4-yl}phenyl)acetamide](/img/structure/B5862881.png)
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5862885.png)
![3-[(3,4-dichlorobenzyl)amino]-2-cyclopenten-1-one](/img/structure/B5862893.png)
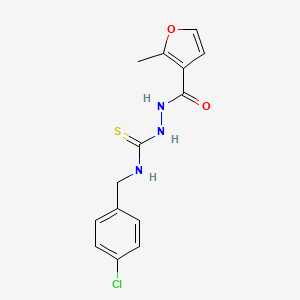
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5862907.png)
